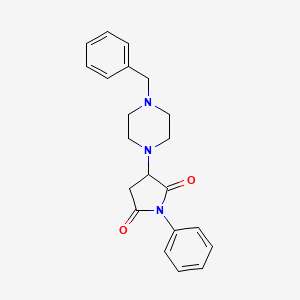![molecular formula C13H14N6O B5209364 N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide, commonly known as BTTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTCP is a heterocyclic compound that belongs to the class of benzotriazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of BTTCP is not yet fully understood. However, it is believed that BTTCP binds to specific target molecules in cells and alters their function. In the case of metal ion detection, BTTCP binds to copper ions and undergoes a conformational change, which results in the emission of fluorescence. In the case of cancer therapy, BTTCP induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
BTTCP has been shown to have diverse biochemical and physiological effects. In addition to its metal ion detection and anticancer properties, BTTCP has also been shown to have antioxidant and anti-inflammatory properties. BTTCP has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of BTTCP is its high selectivity for copper ions. This makes it a promising candidate for the development of copper-specific fluorescent sensors. Another advantage of BTTCP is its potential use in cancer therapy. BTTCP has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, there are also limitations to the use of BTTCP in lab experiments. One of the limitations is its low solubility in aqueous solutions, which makes it difficult to use in biological systems. Another limitation is its potential toxicity, which needs to be further investigated.
将来の方向性
There are several future directions for the research on BTTCP. One of the future directions is the development of copper-specific fluorescent sensors for the detection of copper ions in biological systems. Another future direction is the development of BTTCP-based anticancer drugs. Further research is needed to investigate the potential toxicity of BTTCP and to optimize its solubility in aqueous solutions. Additionally, the mechanism of action of BTTCP needs to be further elucidated to fully understand its potential applications in various fields of research.
Conclusion:
In conclusion, BTTCP is a promising compound that has potential applications in various fields of research. Its high selectivity for copper ions makes it a promising candidate for the development of copper-specific fluorescent sensors. Its potential use in cancer therapy and its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of BTTCP and to optimize its properties for use in various applications.
合成法
The synthesis of BTTCP involves the reaction of 3-(1H-1,2,3-benzotriazol-1-yl)propylamine with 3-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields BTTCP as a white crystalline solid with a melting point of 218-220°C.
科学的研究の応用
BTTCP has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. BTTCP has been shown to selectively bind to copper ions, which makes it a promising candidate for the development of copper-specific fluorescent sensors.
Another area of research where BTTCP has shown promising results is in the field of cancer therapy. BTTCP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes BTTCP a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-13(11-6-8-15-16-11)14-7-3-9-19-12-5-2-1-4-10(12)17-18-19/h1-2,4-6,8H,3,7,9H2,(H,14,20)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLJYEJLESDPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCNC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
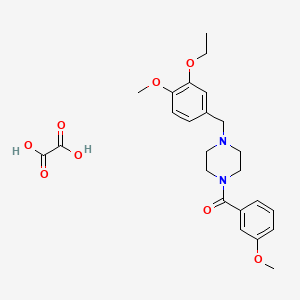
![N-(2-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5209319.png)
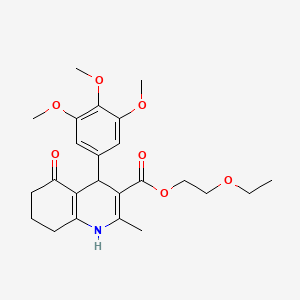
![N-(2-fluorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5209334.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5209341.png)
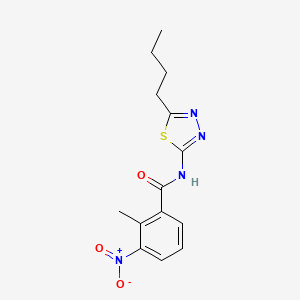
![(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)
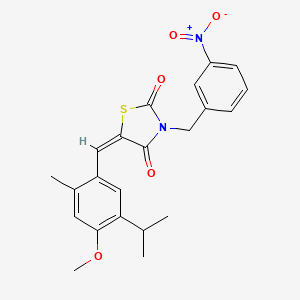
![6-methyl-5-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5209359.png)
